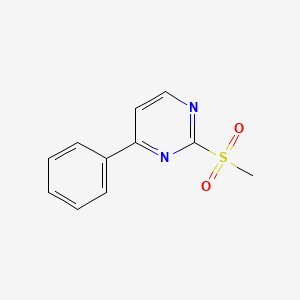

2-(Methylsulfonyl)-4-phenylpyrimidine

描述

Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Organic Synthesis

Pyrimidine derivatives are a versatile class of compounds that have attracted significant research interest due to their potential therapeutic applications. gsconlinepress.com They form the core structure of nucleobases like cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. gsconlinepress.comnih.gov Beyond their role in nucleic acids, synthetic pyrimidine analogs have been developed with a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govnih.gov In organic synthesis, pyrimidines serve as crucial building blocks for the creation of more complex heterocyclic systems. gsconlinepress.com The Biginelli reaction is a classic method for pyrimidine synthesis, though numerous other synthetic routes have been developed. researchgate.net

The broad biological potential of pyrimidine derivatives has spurred extensive research into their synthesis and functionalization. orientjchem.org Scientists have explored various substitutions on the pyrimidine ring to modulate their biological activity, leading to the discovery of potent and selective therapeutic agents. nih.gov For instance, the introduction of different functional groups can lead to compounds with activities such as antibacterial, antifungal, and anticancer effects. orientjchem.org The pyrimidine nucleus is considered a "privileged scaffold" because it can interact with a wide range of biological targets with high affinity. nih.gov

Overview of the 2-(Methylsulfonyl)-4-phenylpyrimidine Structural Motif in Chemical Biology

The specific compound, this compound, features a methylsulfonyl group at the 2-position and a phenyl group at the 4-position of the pyrimidine ring. The methylsulfonyl group (–SO2CH3) is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the pyrimidine ring. This feature makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.orgresearchgate.net

The 2-sulfonylpyrimidine moiety has been identified as a "covalent warhead" capable of chemoselectively reacting with cysteine residues in proteins. acs.orgnih.gov This reactivity is tunable by modifying the substituents on the pyrimidine ring. acs.org The reaction proceeds via an SNAr mechanism, where the sulfonyl group acts as a leaving group upon attack by the thiol side chain of cysteine, forming a stable thioether linkage. acs.orgnih.gov This targeted covalent modification is a powerful tool in chemical biology for probing protein function and developing selective inhibitors. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H10N2O2S | cymitquimica.com |

| Molecular Weight | 234.27 g/mol | cymitquimica.com |

| InChIKey | YERLGIVAYFLVBH-UHFFFAOYSA-N | cymitquimica.com |

Current Research Landscape and Potential Academic Applications of Related Chemical Scaffolds

The research landscape for sulfonylpyrimidine derivatives is active, with a significant focus on their application as covalent modifiers of proteins and as therapeutic agents. A systematic study of 2-sulfonylpyrimidines has demonstrated that their reactivity can be finely tuned over several orders of magnitude by altering the electronic properties of the pyrimidine core. acs.org This tunability is crucial for designing probes with the desired reactivity and selectivity for specific biological targets. acs.orgnih.gov

A closely related class of compounds, 2-(4-methylsulfonylphenyl)pyrimidines, has been investigated as potent and selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov COX-2 is an enzyme that is upregulated in inflammatory conditions, and its inhibition is a key strategy for anti-inflammatory therapies. nih.gov A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been synthesized and evaluated as selective COX-2 inhibitors, with some compounds showing potent activity. nih.gov These studies highlight the potential of the phenylpyrimidine scaffold bearing a methylsulfonyl group in the development of new therapeutic agents. nih.govnih.gov

The ability of sulfonylpyrimidines to act as cysteine-reactive electrophiles has opened up avenues for their use in proteomics and drug discovery. acs.orgacs.org They can be used to identify and label cysteine-containing proteins, aiding in the understanding of their biological roles. Furthermore, the development of covalent inhibitors based on this scaffold offers the potential for highly potent and selective drugs that form a long-lasting bond with their target protein. acs.org The ongoing research in this area focuses on optimizing the reactivity and selectivity of these compounds to minimize off-target effects and enhance their therapeutic potential. acs.org

Structure

3D Structure

属性

IUPAC Name |

2-methylsulfonyl-4-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-16(14,15)11-12-8-7-10(13-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERLGIVAYFLVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377618 | |

| Record name | 2-(methylsulfonyl)-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56734-11-3 | |

| Record name | 2-(methylsulfonyl)-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving the 2 Methylsulfonyl Pyrimidine Core

Synthetic Routes for the 2-(Methylsulfonyl)pyrimidine (B77071) Moiety

The construction of the 2-(methylsulfonyl)pyrimidine core is a critical step in the synthesis of a wide array of functionalized molecules. The most common approaches begin with the formation of a pyrimidine (B1678525) ring from acyclic precursors, followed by the introduction and modification of a sulfur-containing substituent at the 2-position.

Preparation of 2-(Methylsulfonyl)pyrimidine Scaffolds from Precursors (e.g., thiopyrimidines)

A prevalent and efficient method for assembling the 2-(methylsulfonyl)pyrimidine framework involves a multi-step sequence starting from simple building blocks. This typically includes a cyclocondensation reaction to form the pyrimidine ring with a sulfur-containing group at the C2 position, which is subsequently converted to the target methylsulfonyl group.

One well-established route is the three-step synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. nih.gov This process begins with the cyclocondensation of acetylacetone (B45752) and thiourea (B124793) in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. The subsequent step involves methylation of the mercapto group, for instance with dimethyl carbonate and tetrabutylammonium (B224687) bromide, to give 4,6-dimethyl-2-methylthiopyrimidine. The final step is the oxidation of the methylthio group to the desired methylsulfonyl moiety. nih.gov

Another versatile approach starts with the cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate. researchgate.net This method provides a direct route to 2-(methylthio)pyrimidine (B2922345) scaffolds, which are the immediate precursors to the corresponding 2-(methylsulfonyl)pyrimidines. The reaction conditions for this cyclization can be optimized, with sodium hydroxide (B78521) acting as a crucial catalyst and ethanol (B145695) often being the preferred solvent. researchgate.net It has been noted that electron-withdrawing groups and significant steric hindrance at the 2-position of the 1,3-dicarbonyl starting material can impede the cyclization process. researchgate.net

These synthetic strategies are summarized in the table below:

| Starting Materials | Key Intermediates | Final Product Type | Ref. |

| Acetylacetone, Thiourea | 4,6-dimethyl-1-mercaptopyrimidine, 4,6-dimethyl-2-methylthiopyrimidine | 4,6-dimethyl-2-(methylsulfonyl)pyrimidine | nih.gov |

| Malonate derivatives, S-methylisothiouronium sulfate | 2-(Methylthio)pyrimidine derivatives | 2-(Methylsulfonyl)pyrimidine derivatives | researchgate.net |

Key Reactions for Installing the Methylsulfonyl Group on Pyrimidine Rings

The conversion of a 2-(methylthio)pyrimidine to a 2-(methylsulfonyl)pyrimidine is a critical oxidation step. The methylthio group (a thioether) is oxidized to the corresponding sulfone. This transformation significantly alters the electronic properties of the pyrimidine ring, making the methylsulfonyl group an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.

A variety of oxidizing agents can be employed for this purpose. Oxone (potassium peroxymonosulfate) is a common and effective oxidant used in a water-acetone mixture. researchgate.net However, issues with this method can be overcome by using a phase transfer catalyst, such as tetrabutylammonium bromide, which can lead to improved yields. researchgate.net

Other frequently used oxidants include:

Hydrogen peroxide in the presence of sodium tungstate (B81510) and tetrabutylammonium bromide. nih.gov

m-Chloroperoxybenzoic acid (MCPBA) is another effective reagent for this oxidation, typically used in a solvent like dichloromethane (B109758) at low temperatures (e.g., 0 °C) to afford the sulfones in excellent yields. researchgate.net

Ozone has been explored as a "green" alternative to other oxidants, offering improved oxidation efficiency and a reduction in wastewater generation. researchgate.net

The choice of oxidant and reaction conditions can be tailored based on the specific substrate and desired outcome.

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Ref. |

| Oxone | Water-acetone mixture, often with a phase transfer catalyst | Environmentally friendly, efficient | researchgate.net |

| Hydrogen Peroxide/Sodium Tungstate | Phase transfer catalysis | Good yields | nih.gov |

| m-Chloroperoxybenzoic acid (MCPBA) | Dichloromethane, 0 °C | Excellent yields | researchgate.net |

| Ozone | - | Improved efficiency, reduced wastewater | researchgate.net |

Derivatization Strategies at the Pyrimidine and Phenyl Rings

Once the 2-(methylsulfonyl)-4-phenylpyrimidine core is assembled, further functionalization of both the pyrimidine and phenyl rings allows for the generation of a diverse library of derivatives. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

Regioselective Functionalization of this compound Analogues

The 2-(methylsulfonyl) group is a potent activating group, rendering the C2, C4, and C6 positions of the pyrimidine ring susceptible to nucleophilic attack. By introducing other substituents, such as chloro groups, at the C4 and C6 positions, highly regioselective functionalization can be achieved.

A key intermediate for such strategies is 4,6-dichloro-2-(4-methylsulfonylphenyl)pyrimidine . nih.gov This compound allows for the selective displacement of the chloro groups. For instance, treatment with alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, leads to the formation of the corresponding 4-chloro-6-alkoxy derivatives. nih.gov Similarly, reaction with amines can also proceed with high regioselectivity. The outcome of the reaction with amines on related 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) systems can be influenced by the nature of the amine and the reaction conditions, with some amines selectively displacing the chloride and others the sulfone. google.com

This regioselective approach is exemplified by the synthesis of various COX-2 inhibitors. Starting from 4,6-dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine, a range of ethers, thioethers, and amines have been prepared by nucleophilic substitution at the C4 and C6 positions. nih.gov For example, treatment with thiophen-2-ylmethanamine can lead to substitution at one or both chloro positions depending on the stoichiometry and reaction conditions. nih.gov

| Intermediate | Reagent | Position of Functionalization | Product Type | Ref. |

| 4,6-dichloro-2-(4-methylsulfonylphenyl)pyrimidine | Sodium methoxide | C6 (selective) | 4-chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine | nih.gov |

| 4,6-dichloro-2-(4-methylsulfonylphenyl)pyrimidine | Benzylamine | C4/C6 | N-benzyl-pyrimidin-4-amine derivatives | nih.gov |

| 4,6-dichloro-2-(4-methylsulfonylphenyl)pyrimidine | Potassium fluoride | C4 and C6 | 4,6-difluoro-2-(4-methylsulfonylphenyl)pyrimidine | nih.gov |

Synthesis of Substituted this compound Derivatives

The introduction of a hydrazino group onto the pyrimidine ring is a valuable transformation for creating intermediates for further elaboration, particularly for the synthesis of fused heterocyclic systems. This can be readily achieved by the reaction of a halo-pyrimidine with hydrazine (B178648) hydrate (B1144303).

A relevant example is the synthesis of 4-hydrazino-2-(methylsulfanyl)pyrimidine . This compound is prepared by the dropwise addition of hydrazine hydrate to a solution of 4-chloro-2-(methylsulfanyl)pyrimidine in methanol (B129727) with external cooling. The reaction proceeds at room temperature, and the product precipitates from the reaction mixture. nih.gov A similar strategy is employed for the synthesis of 2-hydrazino-4-amino-5-methyl-pyrimidine , where 2-chloro-4-methyl-pyrimidine is treated with hydrazine hydrate. prepchem.com Furthermore, the reaction of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine hydrate at low temperatures yields 4-hydrazino-5-nitropyrimidine. rsc.org

These examples demonstrate that a chloro or methoxy (B1213986) group at the C4 position of a pyrimidine ring can be displaced by hydrazine to install a hydrazino moiety. This methodology is applicable to the synthesis of hydrazino derivatives of this compound, starting from a suitable 4-chloro-2-(methylsulfonyl)-4-phenylpyrimidine precursor. The reaction of 4-phenylpyrimidine (B189444) itself with hydrazine has been shown to lead to a ring contraction to form 5-phenyl-1H-pyrazole, highlighting the complex reactivity of the pyrimidine system with hydrazine under certain conditions. nih.gov

Formation of Amino- and Diaminopyrimidine Derivatives

The displacement of the 2-methylsulfonyl group by amine nucleophiles is a primary method for constructing 2-aminopyrimidine (B69317) structures. This transformation is foundational in medicinal chemistry, as the 2,4-diaminopyrimidine (B92962) scaffold is a key feature in many biologically active molecules. google.com The synthesis can be achieved by heating a 2-(methylsulfonyl)pyrimidine with an appropriate amine.

For instance, the general synthesis of 2,4-diaminopyrimidines often starts from 2-amino-4-chloropyrimidines, which are heated with ammonia (B1221849) in a hydroxylated solvent. google.com Applying this principle to a sulfonylated precursor, this compound can react with various primary or secondary amines to yield the corresponding N-substituted 2-amino-4-phenylpyrimidine derivatives. The reaction typically proceeds under basic conditions or at elevated temperatures.

Research on related structures, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, shows that reactions with amines can be highly selective. researchgate.net For example, anilines and secondary aliphatic amines have been shown to selectively displace a chloride group in the presence of a sulfone, while sterically unbiased primary aliphatic amines can selectively displace the sulfone group. researchgate.net In the case of this compound, where the sulfonyl group is the most prominent leaving group, reaction with an amine like aniline (B41778) would lead to the formation of 2-(phenylamino)-4-phenylpyrimidine.

Table 1: Synthesis of Aminopyrimidine Derivatives

| Starting Material | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-chloropyrimidine | Ammonia, Methanol | 2,4-Diaminopyrimidine hydrochloride | Heat, 1-10 hours | Not specified | google.com |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines, Secondary aliphatic amines | 4-Amino-6-chloro-2-(methylsulfonyl)pyrimidine | Weak base | High selectivity | researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Primary aliphatic amines | 2-Amino-4,6-dichloropyrimidine | Not specified | High selectivity | researchgate.net |

Incorporation of Ether and Thioether Groups

Similar to amination, the methylsulfonyl group can be displaced by oxygen and sulfur nucleophiles to form ether and thioether linkages, respectively. These reactions expand the diversity of pyrimidine derivatives accessible from the 2-(methylsulfonyl)pyrimidine core.

The formation of thioethers is a well-established reaction. 2-Sulfonylpyrimidines react rapidly and chemoselectively with thiols, such as cysteine, to form stable S-heteroarylated adducts at neutral pH. nih.govresearchgate.net This SₙAr reaction proceeds with the release of the corresponding sulfinic acid. nih.gov The reactivity makes 2-sulfonylpyrimidines useful reagents for applications like protein arylation. nih.govresearchgate.net For example, the reaction of this compound with a thiol (R-SH) would yield 4-phenyl-2-(R-thio)pyrimidine.

The synthesis of ethers follows a similar pathway, typically using an alkoxide (RO⁻) as the nucleophile. In the synthesis of analogs for PET imaging, 4,6-dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine was readily converted to ether and thioether derivatives by treatment with the respective sodium alkoxide or thioalkoxide. nih.gov This demonstrates the facility of displacing leaving groups on the pyrimidine ring with O- and S-nucleophiles.

Table 2: Synthesis of Pyrimidine Ethers and Thioethers

| Starting Material | Nucleophile | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| 2-Sulfonylpyrimidines | Cysteine | Thioether | Reacts rapidly at neutral pH to form stable adducts. | nih.govresearchgate.net |

| 4,6-Dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine | Sodium methoxide | Ether | Readily converted to 4-chloro-6-methoxy derivative. | nih.gov |

| 4,6-Dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine | Sodium ethylthiolate | Thioether | Readily converted to 4-chloro-6-(ethylthio) derivative. | nih.gov |

| S-Alkylisothiourea and β-ketoester | - | 4-Pyrimidone-2-thioether | Convenient one-pot synthesis. | nih.govrsc.org |

Chemoselectivity in Nucleophilic Aromatic Substitution Reactions on Halogenated and Sulfonylated Pyrimidines

When a pyrimidine ring bears multiple leaving groups, such as both a halogen and a methylsulfonyl group, the site of nucleophilic attack is governed by several factors. Generally, nucleophilic substitution is facilitated at the electron-deficient C2, C4, and C6 positions. wikipedia.orgbhu.ac.in The reaction of 2,4-dihalopyrimidines with nucleophiles typically leads to the selective displacement of the halide at the C4-position. stackexchange.com This is because the intermediate formed from attack at C4 can be stabilized by three resonance structures. stackexchange.com

However, the presence of a powerful leaving group like a sulfone introduces complexity. In a compound like 2-methylsulfonyl-4-chloropyrimidine, a dichotomy in regioselectivity is observed. wuxiapptec.com

Attack at C4 : Reactions with amines and Stille couplings tend to occur selectively at the C4 position, displacing the chloride. wuxiapptec.com

Attack at C2 : Substitution reactions with "harder" nucleophiles like alkoxides and formamide (B127407) anions occur selectively at the C2 position, displacing the methylsulfonyl group. wuxiapptec.com

This selectivity can be explained by quantum mechanical calculations, which suggest that hydrogen bonding between the acidic protons of the methylsulfonyl group and the incoming nucleophile (like a formamide anion) can direct the SₙAr reaction to the C2 position by lowering the energy of the transition state. wuxiapptec.com In the absence of such directing interactions, the inherent reactivity of the C4 position often dominates. Studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine have shown that the reaction's outcome can be steered by the choice of nucleophile and base, allowing for the selective synthesis of different isomers. researchgate.net

Table 3: Chemoselectivity in SₙAr Reactions of Substituted Pyrimidines

| Substrate | Nucleophile | Position of Substitution | Reason/Observation | Reference |

|---|---|---|---|---|

| 2,4-Dihalopyrimidines | General Nucleophiles | C4 | Greater stabilization of the Meisenheimer intermediate. | stackexchange.com |

| 2-MeSO₂-4-Cl-pyrimidine | Amines | C4 | Selective displacement of chloride. | wuxiapptec.com |

| 2-MeSO₂-4-Cl-pyrimidine | Alkoxides, Formamide anions | C2 | Hydrogen bonding directs attack to C2, displacing the sulfonyl group. | wuxiapptec.com |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines (with weak base) | C4/C6 | Selectively displaces the chloride group. | researchgate.net |

General Synthetic Techniques for Pyrimidine Analogs Applicable to the Compound

The synthesis of the core pyrimidine ring system can be accomplished through various classical and modern methods, which are applicable to the ultimate synthesis of this compound. humanjournals.comjchemrev.com

One of the most fundamental and widely used methods is the condensation reaction between a 1,3-dielectrophilic component (like a β-dicarbonyl compound) and a species containing an N-C-N fragment, such as urea, guanidine, or amidine. acs.orgnih.gov To synthesize a 4-phenylpyrimidine derivative, a precursor like 1-phenyl-1,3-butanedione (benzoylacetone) could be condensed with a suitable N-C-N reagent.

Modern synthetic approaches offer more efficient and varied routes:

Three-Component Reactions : A ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) allows for the single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org

Metal-Catalyzed Cyclizations : Copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to diversely functionalized pyrimidines. organic-chemistry.org

Oxidative Annulations : An oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol offers an eco-friendly synthesis of pyrimidine derivatives. organic-chemistry.org

De Novo Synthesis Pathway : In biological systems and biomimetic chemistry, pyrimidines are built from simple precursors like bicarbonate, glutamine, and aspartate through a multi-step enzymatic pathway. numberanalytics.comlibretexts.orgnih.gov

These methods provide a robust toolkit for constructing the pyrimidine core, which can then be further functionalized (e.g., through chlorination followed by oxidation of a thioether) to install the methylsulfonyl group required for the target compound.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Substituent Effects on Biological Efficacy

The biological activity of the 2-(methylsulfonyl)-4-phenylpyrimidine scaffold is highly sensitive to the nature and position of various substituents. Researchers have extensively modified the pyrimidine (B1678525) ring and other key positions to optimize potency and selectivity, particularly for targets like cyclooxygenase-2 (COX-2).

Modifications to the pyrimidine ring have a profound effect on the inhibitory capabilities of these compounds. Studies on a series of 2-(4-methylsulfonylphenyl)pyrimidines as COX-2 inhibitors revealed that the nature of the substituent at the 6-position of the pyrimidine ring is a critical determinant of potency. nih.gov

Compounds featuring an electron-donating group at this position, such as methoxy (B1213986) (CH₃O), ethoxy (CH₃CH₂O), ethylthio (CH₃CH₂S), and methylthio (CH₃S), demonstrated high inhibitory potencies against both human and monkey COX-2, with IC₅₀ values in the low nanomolar range (1-5 nM). nih.gov Even small electron-withdrawing groups like chloro (Cl) or fluoro (F) at this position resulted in compounds with significant COX-2 inhibitory activity. nih.gov Conversely, placing a hydroxyl group at the 6-position led to a significant decrease in inhibitory potency. nih.gov Furthermore, N-methylation of a related compound was found to completely abolish its inhibitory activity, highlighting the sensitivity of the scaffold to even minor structural changes. nih.gov

| Compound | Substituent at 6-Position | Human COX-2 IC₅₀ (nM) | Monkey COX-2 IC₅₀ (nM) |

|---|---|---|---|

| 17 | -OCH₃ | 1 | 1 |

| 18 | -OCH₂CH₃ | 1 | 1 |

| 19 | -SCH₂CH₃ | 2 | 2 |

| 21 | -SCH₃ | 5 | 4 |

| 25 | -Cl | 3 | 3 |

| 29 | -F | 4 | 3 |

| 26 | -OH | 100 | 100 |

A key feature of many diarylheterocyclic COX-2 inhibitors is the presence of a SO₂CH₃ (methylsulfonyl) or SO₂NH₂ (sulfamoyl) group on one of the aryl rings. Extensive SAR studies have been conducted to compare the biological effects of these two moieties. In one study, new series of both 2-(4-methylsulfonylphenyl) and 2-(4-sulfamoylphenyl)pyrimidines were synthesized and evaluated for their ability to inhibit COX-2. nih.gov This research identified a wide number of potent and specific COX-2 inhibitors within both series, suggesting that both fragments are well-tolerated and contribute favorably to the inhibitory activity. nih.gov The choice between a methylsulfonyl and a sulfamoyl group can be used to fine-tune the physicochemical properties and pharmacological profile of the inhibitor.

Analysis of Core Pyrimidine Scaffold Modifications and Their Bioactivity Implications

The central pyrimidine ring is a versatile scaffold that allows for significant structural modifications, which in turn impacts bioactivity. The arrangement of substituents on the pyrimidine core is crucial. For instance, the 2-(4-methylsulfonylphenyl)pyrimidine class of COX-2 inhibitors features a distinct substitution pattern compared to other pyrimidine-based inhibitors, with a reversal in the positioning of the aryl and substituted amino groups. nih.gov

Further modifications, such as fusing the pyrimidine ring with other heterocyclic systems, have been explored to develop novel therapeutic agents. The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives from 5-acetyl-4-aminopyrimidines demonstrates the chemical tractability of the core for creating more complex, fused ring systems. researchgate.net In a different approach, replacing the pyrimidine ring with a 1,3,5-triazine (B166579) core was found to drastically increase the compound's reactivity. acs.org This highlights the fundamental importance of the core heterocyclic system in modulating the electronic properties and, consequently, the biological function of the molecule. acs.org Another modification involved creating 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine structures, which served as a suitable scaffold for COX-1/2 inhibition, where adding the SO₂Me pharmacophore at the para position of the C-2 phenyl ring enhanced COX-2 potency and selectivity. researchgate.net

Role of the Methylsulfonyl Group in Molecular Recognition and Pharmacological Profile

Beyond non-covalent interactions, the methylsulfonyl group renders the pyrimidine ring electron-deficient, making the 2-position susceptible to nucleophilic attack. This electrophilic nature allows 2-(methylsulfonyl)pyrimidines to act as covalent modifiers of proteins. acs.org These compounds have been described as "thio-click" reagents that can selectively arylate cysteine residues in proteins. acs.org This reactivity offers a mechanism for achieving irreversible inhibition or for use as chemical probes in proteomics to "cap" cysteine residues. acs.org Therefore, the methylsulfonyl group is not merely a passive substituent but an active contributor to the molecule's biological mechanism, influencing everything from enzyme inhibition selectivity to the potential for covalent bond formation.

Computational and Theoretical Studies in Compound Design

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models are crucial for predicting the potency of new derivatives and understanding the structural features essential for their function.

Three-dimensional QSAR (3D-QSAR) studies offer a sophisticated approach by considering the three-dimensional properties of molecules. A notable application of this is the k-Nearest Neighbor Molecular Field Analysis (k-NN MFA) performed on a series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives to understand their efficacy as specific COX-2 inhibitors. researchgate.net

In one such study, a series of 24 derivatives was analyzed. The lowest energy conformation of the most active compound was used as a template for alignment, and a k-NN MFA model was generated. researchgate.net This model demonstrated good predictive power, as indicated by its statistical validation metrics. The cross-validated r² (q²) was found to be 0.78, with a predicted r² of 0.55 for the test set. researchgate.net The model was built using two nearest neighbors ('k' of 2) and relied on three key descriptors: E_1207, E_874 (representing electrostatic fields), and S_1036 (representing a steric field). researchgate.net These findings highlight that both electrostatic and steric properties are critical for the COX-2 inhibitory activity of this class of compounds.

Another QSAR analysis on 2-(4-methylsulphonylphenyl)pyrimidine derivatives identified specific descriptors from a larger pool that could explain their COX-2 inhibitory activity. nih.gov This analysis highlighted the importance of atomic properties like Sanderson electronegativity and polarizability. Furthermore, the model identified that the presence of certain structural fragments, such as aromatic ether functionalities, methyl groups, and specific hydrogen atom attachments, are instrumental in rationalizing the inhibitory activity of these pyrimidine (B1678525) derivatives. nih.gov

Table 1: Statistical Results of k-NN MFA Study on 2-(4-methylsulfonylphenyl)pyrimidine Derivatives

| Parameter | Value | Significance |

|---|---|---|

| q² (cross-validated r²) | 0.78 | Indicates good internal model predictivity. researchgate.net |

| Predicted r² | 0.55 | Measures the predictive power for an external test set. researchgate.net |

| Number of Neighbors (k) | 2 | The number of nearest neighbors used in the model. researchgate.net |

| Key Descriptors | E_1207, E_874, S_1036 | Represent specific electrostatic and steric field points crucial for activity. researchgate.net |

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme or protein). This technique is vital for elucidating the binding modes of inhibitors and understanding the specific interactions that confer their biological activity.

Molecular docking studies have been instrumental in visualizing the binding of 2-(methylsulfonyl)-4-phenylpyrimidine and related analogs within the active site of the cyclooxygenase-2 (COX-2) enzyme. A key finding from these studies is the critical role of the methylsulfonyl (SO₂Me) group, which acts as a pharmacophore that fits into a secondary, hydrophobic pocket of the COX-2 active site. nih.govresearchgate.net This interaction is a hallmark of many selective COX-2 inhibitors.

Docking analyses demonstrate that the oxygen atoms of the sulfonyl group form crucial hydrogen bonds with amino acid residues in this secondary pocket. Specifically, interactions with Arginine (Arg513), Histidine (His90), and Phenylalanine (Phe518) are consistently observed. nih.gov For instance, in one study of related imidazo[1,2-a]pyridine (B132010) derivatives, the distances of these hydrogen bonds were calculated to be as short as 2.1 to 2.3 Å, indicating strong interactions. nih.gov The pyrimidine or a related core structure typically orients within the main channel of the active site, forming additional interactions. nih.gov These detailed binding models are consistent with in vitro inhibition data and confirm the structural basis for the compounds' selectivity for COX-2 over the COX-1 isoform. researchgate.netresearchgate.net

Table 2: Key Amino Acid Interactions for Sulfonyl Group in COX-2 Active Site

| Interacting Residue | Type of Interaction | Significance |

|---|---|---|

| Arg513 | Hydrogen Bond | Anchors the sulfonyl group in the secondary pocket. nih.gov |

| His90 | Hydrogen Bond | Contributes to the binding affinity and orientation. nih.gov |

| Phe518 | Hydrogen Bond | Stabilizes the ligand within the active site. nih.gov |

| Arg120 | Hydrogen Bond | Interacts with the core heterocyclic ring system. nih.gov |

The concept of "interaction hotspots" refers to specific regions within a protein's binding site where amino acid residues make a disproportionately large contribution to the binding free energy. nih.gov Analyzing protein-ligand complexes in the context of these hotspots provides deeper insight into the determinants of binding affinity and selectivity.

In the case of this compound inhibitors binding to COX-2, the residues that form key hydrogen bonds and van der Waals interactions with the ligand constitute such hotspots. nih.gov The secondary pocket that accommodates the methylsulfonyl group is a critical hotspot, and the interactions with Arg513, His90, and Val523 are central to ligand recognition and stability. nih.govnih.gov Alanine scanning mutagenesis experiments have shown that mutating these key residues can dramatically reduce binding affinity, confirming their status as hotspot residues. nih.govresearchgate.net

Computational fragment mapping techniques can also identify these hotspots by predicting sites on the protein surface with a high propensity for binding small molecule fragments. semanticscholar.org The strong correlation between experimentally determined hotspot residues and computationally predicted binding sites validates the docking models and provides a powerful tool for structure-based drug design. By focusing on optimizing interactions with these hotspots, medicinal chemists can rationally design new derivatives with improved potency and selectivity. nih.govsemanticscholar.org

Quantum Chemical Insights and Spectroscopic Correlations (e.g., Density Functional Theory (DFT) Approaches for Related Sulfonate Derivatives)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful lens for examining the electronic structure, stability, and reactivity of molecules. While specific DFT studies on this compound are not widely published, analyses of closely related pyrimidine sulfonate derivatives offer significant insights that can be extrapolated.

DFT calculations are used to determine a range of molecular properties. For example, in a study of 2,6-diaminopyrimidin-4-yl sulfonate derivatives, DFT at the B3LYP/6-311G(d,p) level was used to calculate frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and natural bond orbital (NBO) properties. nih.gov

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. This is vital for understanding non-covalent interactions, such as how a ligand will approach a protein's active site. nih.gov

Studies on other sulfonate-containing compounds have used DFT to map complex reaction pathways and assess the accuracy of different computational methods for predicting reaction kinetics. nih.govrsc.org These quantum chemical approaches provide a fundamental understanding of the electronic characteristics that underpin the observed biological activities and spectroscopic properties of sulfonate and methylsulfonyl-containing compounds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4-methylsulphonylphenyl)pyrimidine |

| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate |

| 2,6-diaminopyrimidin-4-yl-4-methylbenzenesulfonate |

Advanced Biomedical Applications and Research Tools

Development as Radioligands for Positron Emission Tomography (PET) Imaging

The 2-(4-methylsulfonylphenyl)pyrimidine core has been identified as a promising scaffold for the development of radioligands for Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a non-invasive imaging technology that utilizes molecules labeled with positron-emitting radioisotopes to visualize and quantify physiological processes in vivo. umich.edu The development of effective PET probes targeting the enzyme Cyclooxygenase-2 (COX-2), which is upregulated in inflammatory conditions, has been a significant area of research. nih.gov

The selection of a compound as a candidate for a PET radioligand is a meticulous process governed by several critical criteria. In the context of developing probes for imaging Cyclooxygenase-2 (COX-2), an enzyme whose expression increases during inflammation, researchers have identified specific requirements for derivatives of the 2-(4-methylsulfonylphenyl)pyrimidine class. nih.govnih.gov

Key selection criteria include:

High Inhibitory Potency and Selectivity : The primary requirement is high potency for inhibiting the target, human COX-2, while showing very low potency for the related isoform, COX-1. nih.gov A high selectivity ratio is crucial to ensure the imaging signal accurately reflects the target's presence and not off-target binding. For preclinical evaluation in species like the rhesus monkey, it is also vital that the compound shows similarly high potency and selectivity for the monkey's COX enzymes. nih.gov

Appropriate Lipophilicity : The lipophilicity, or fat-solubility, of a potential radioligand is a key determinant of its pharmacokinetic properties, including its ability to cross cell membranes and the blood-brain barrier. For PET radioligands, a moderate lipophilicity is generally desired. nih.gov A computed lipophilicity (clogD) in the range of 2-3 is often considered ideal. nih.gov

Amenability to Radiolabeling : The chemical structure must possess a site that allows for the efficient incorporation of a positron-emitting radionuclide, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]). nih.gov The labeling process should be achievable in useful yields and result in a product with high molar activity. nih.gov

| Criterion | Description | Ideal Characteristics | Reference |

|---|---|---|---|

| Target Affinity & Selectivity | Ability to bind strongly to the target (COX-2) with minimal binding to off-targets (COX-1). | High potency for human and monkey COX-2 (IC₅₀ ≤ 5.1 nM); Very low potency for COX-1 (IC₅₀ > 100 nM). | nih.gov |

| Lipophilicity | Affects biodistribution, cell permeability, and non-specific binding. | Moderate, with a computed logD (clogD) ideally around 2.2. | nih.gov |

| Radiolabeling Potential | The molecule must have a suitable position for attaching a radioisotope. | Amenable to labeling with [¹¹C] or [¹⁸F] with good yield and high molar activity. | nih.govnih.gov |

The utility of a pyrimidine (B1678525) derivative as a PET tracer is contingent on its successful labeling with a short-lived positron-emitting isotope, most commonly Carbon-11 (t½ ≈ 20.4 min) or Fluorine-18 (t½ ≈ 109.8 min). umich.edunih.gov The choice of isotope influences the imaging protocol and the complexity of the radiosynthesis. umich.edu Fluorine-18's longer half-life allows for more complex synthetic procedures and distribution to off-site imaging centers. umich.edu

For the 2-(4-methylsulfonylphenyl)pyrimidine scaffold, specific strategies have been developed to introduce these isotopes. For instance, inhibitors selected as prospective PET radioligands were labeled by treating a 6-hydroxy analogue with different radiolabeling agents. nih.gov

Specific examples of these strategies include:

Carbon-11 Labeling : This is often achieved by methylation of a suitable precursor (e.g., a hydroxyl or amine group) using [¹¹C]iodomethane or [¹¹C]methyl triflate. For example, the 6-methoxy derivative of a 2-(4-methylsulfonylphenyl)pyrimidine compound was successfully synthesized by treating its 6-hydroxy precursor with [¹¹C]iodomethane. nih.gov

Fluorine-18 Labeling : Nucleophilic substitution is the most common method for introducing [¹⁸F]. nih.govku.dk This involves reacting a precursor containing a good leaving group (such as tosylate, mesylate, or a halogen) with [¹⁸F]fluoride. For pyrimidine derivatives, precursors have been designed to allow for labeling with agents like [¹⁸F]2-fluorobromoethane. nih.gov The development of versatile [¹⁸F]fluorination agents is an active area of research to simplify the labeling of complex molecules. umich.edu

These radiolabeling methods enable the production of the tracers in useful yields and with high molar activities, which are then purified using High-Performance Liquid Chromatography (HPLC) and formulated for intravenous injection in preclinical studies. nih.gov

Following successful radiolabeling, candidate tracers undergo rigorous evaluation in preclinical animal models to assess their in vivo behavior, target engagement, and potential for imaging specific pathologies like inflammation. minervamedica.it The choice of animal model is critical, as species differences in enzyme structure and drug metabolism can significantly impact the results. nih.gov

For COX-2 imaging agents based on the 2-(4-methylsulfonylphenyl)pyrimidine scaffold, the rhesus monkey was selected as a suitable preclinical model. nih.gov This decision was based on findings that these inhibitors demonstrated very similar inhibitory potencies for both human and rhesus monkey COX-2 enzymes. nih.gov The goal of these preclinical studies is to evaluate the radioligands' ability to measure COX-2 levels in healthy subjects and to detect increases in the enzyme's expression in the presence of inflammation. nih.gov

Preclinical PET studies in animal models provide crucial data on:

Biodistribution : Determining where the tracer accumulates in the body.

Pharmacokinetics : Understanding the rate of uptake, metabolism, and clearance of the tracer.

Target Specificity : Confirming that the imaging signal is due to binding to the intended target (e.g., COX-2) and not non-specific uptake. nih.gov

These studies are essential for validating new PET radiotracers before they can be considered for human clinical trials. minervamedica.it Animal models of inflammation, such as those induced by lipopolysaccharide (LPS), are often used to create a condition where the target's expression is elevated, allowing for assessment of the tracer's sensitivity. thno.orgfrontiersin.org

Scaffold for Multi-Target Drug Discovery and Development

The pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. nih.gov This versatility has made pyrimidine-based structures, including the 2-(methylsulfonyl)-4-phenylpyrimidine core, attractive starting points for the design of multi-target drugs. nih.gov A multi-target approach, where a single drug is designed to interact with several disease-relevant targets simultaneously, is an emerging strategy to develop more effective and safer medicines, particularly for complex diseases like cancer. nih.govmdpi.com

The development of dual-target or multi-target kinase inhibitors is a prominent example. nih.gov By modifying the pyrimidine scaffold, medicinal chemists can create compounds that inhibit multiple protein kinases involved in cancer cell growth and survival pathways. nih.govmdpi.com This strategy can potentially offer improved therapeutic efficacy and help overcome drug resistance compared to single-target agents. mdpi.com The phenylpyrazolo[3,4-d]pyrimidine scaffold, which is structurally related, has been successfully used to develop potent multi-target inhibitors against key cancer targets like EGFR and VEGFR2. mdpi.com Similarly, the triazolopyridopyrimidine scaffold has been explored for developing dual-target agents for Alzheimer's disease. mdpi.com

The inherent chemical tractability of the this compound scaffold allows for systematic structural modifications to optimize its binding affinity and selectivity profile against a panel of desired targets, making it a valuable building block in the ongoing quest for innovative multi-target therapeutics.

Future Research Directions and Translational Outlook

Rational Design and Synthesis of Novel Derivatives with Enhanced Biological Profiles

The future development of 2-(methylsulfonyl)-4-phenylpyrimidine as a therapeutic agent hinges on the rational design and synthesis of novel derivatives with superior biological profiles. This involves a systematic exploration of the structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

A key strategy in the rational design of this compound analogues is the modification of the phenyl ring. The introduction of various substituents at different positions on the phenyl ring can significantly influence the compound's interaction with its biological target. For instance, in closely related 2-(4-methylsulfonylphenyl)pyrimidine series, the addition of specific groups has been shown to enhance inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). rsc.org Future research should, therefore, systematically explore the impact of electron-donating and electron-withdrawing groups, as well as sterically bulky substituents, on the biological activity of this compound derivatives.

The pyrimidine (B1678525) core itself offers multiple avenues for modification. The synthesis of analogues with substitutions at the 5- and 6-positions of the pyrimidine ring could lead to the discovery of compounds with improved potency and altered selectivity. For example, the synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) provides a versatile intermediate for the introduction of various functional groups at the 4- and 6-positions. thieme-connect.com The chemoselective displacement of the chloro or sulfonyl groups with amines, alkoxides, or thiolates can generate a diverse library of compounds for biological screening. thieme-connect.comnih.gov

The synthesis of these novel derivatives can be achieved through established synthetic routes, often starting from commercially available precursors. A general synthetic approach might involve the condensation of a substituted amidine with a β-dicarbonyl compound to form the pyrimidine ring, followed by functional group manipulations to introduce the methylsulfonyl and phenyl moieties. For instance, the Pinner reaction of a substituted benzonitrile (B105546) can be a key step in forming the necessary intermediate for pyrimidine ring synthesis. nih.gov

Table 1: Key Synthetic Intermediates for this compound Analogs

| Compound Name | Chemical Structure | Potential Use in Synthesis |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Cl-c1nc(Cl)cc(n1)S(=O)(=O)C | Versatile intermediate for substitution at C4 and C6 positions thieme-connect.com |

| 4-(methylthio)benzonitrile | CS(c1ccc(C#N)cc1) | Starting material for the synthesis of the methylsulfonylphenyl moiety nih.gov |

| 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine | CO(c1nc(OC)cc(n1)S(=O)(=O)C) | An intermediate in the synthesis of herbicides, showcasing the reactivity of the scaffold google.com |

Exploration of New Therapeutic Areas for this compound Analogues

While the initial therapeutic focus of pyrimidine derivatives has been broad, the specific scaffold of this compound and its analogues holds potential in several untapped or underexplored therapeutic areas.

One of the most promising areas is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The 2-(4-methylsulfonylphenyl) moiety is a key pharmacophore in several known COX-2 inhibitors. rsc.org Research has demonstrated that derivatives of 2-(4-methylsulfonylphenyl)pyrimidine can be highly potent and selective inhibitors of COX-2. rsc.org Future investigations should focus on synthesizing and evaluating this compound analogues for their COX-2 inhibitory activity, with the aim of developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.

Another exciting avenue is the exploration of these compounds as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the management of type 2 diabetes and metabolic syndrome. Inhibition of 11β-HSD1 in adipose tissue has been shown to improve insulin (B600854) sensitivity. A potent and selective inhibitor, SKI2852, which features a 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)pyrimidine core, has demonstrated significant glucose-lowering effects in preclinical models. nih.gov This suggests that the 2-(methylsulfonyl)phenyl-pyrimidine scaffold is a viable starting point for the design of novel antidiabetic agents.

The potential of these compounds in oncology also warrants further investigation. Pyrimidine derivatives have a long history in cancer chemotherapy. More recently, dual inhibitors of cyclin-dependent kinase 2 (CDK2) and CDK9, which play crucial roles in cell cycle progression and gene transcription, have been developed from N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines. This indicates that the broader class of substituted phenyl-pyrimidines could yield potent anticancer agents.

Furthermore, the development of PET radioligands for imaging COX-2 in vivo represents a significant translational opportunity. nih.gov Labeled 2-(4-methylsulfonylphenyl)pyrimidine derivatives could serve as valuable diagnostic tools for studying inflammatory processes in diseases like Alzheimer's and rheumatoid arthritis.

Integration of Advanced Methodologies in Drug Discovery Pipelines

To accelerate the discovery and development of novel this compound-based therapeutics, the integration of advanced methodologies is crucial. These approaches can enhance the efficiency of lead identification and optimization.

Computational chemistry and molecular modeling are indispensable tools for the rational design of new derivatives. In silico techniques such as molecular docking can be used to predict the binding modes of this compound analogues within the active sites of target proteins. rsc.orgresearchgate.net This allows for the prioritization of synthetic targets and the design of molecules with improved binding affinity and selectivity. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the compounds with their biological activities.

High-throughput screening (HTS) provides a rapid and efficient means of evaluating large libraries of this compound derivatives against a panel of biological targets. The development of robust and miniaturized assays is key to the successful implementation of HTS. The results from HTS can quickly identify hit compounds that can then be further optimized through medicinal chemistry efforts.

Fragment-based drug discovery (FBDD) is another powerful approach that can be applied. This method involves screening small molecular fragments for weak binding to the target protein. The structural information gained from how these fragments bind can then be used to "grow" or link them into more potent, lead-like molecules. This strategy has been successfully used in the discovery of inhibitors for a variety of targets.

Finally, in silico ADME (absorption, distribution, metabolism, and excretion) prediction plays a critical role in the early stages of drug discovery. rsc.orgresearchgate.net By computationally estimating the pharmacokinetic properties of virtual compounds, researchers can identify potential liabilities early on and prioritize molecules with a higher probability of success in later stages of development.

The synergistic application of these advanced methodologies will undoubtedly pave the way for the successful translation of this compound derivatives from promising chemical scaffolds into clinically valuable therapeutic agents.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(methylsulfonyl)-4-phenylpyrimidine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or oxidation of the corresponding methylthio precursor (e.g., 2-(methylthio)-4-phenylpyrimidine) using oxidizing agents like m-CPBA or hydrogen peroxide. Optimization involves controlling stoichiometry (1.5–2.0 equiv oxidant) and reaction temperature (0–25°C). Purification via column chromatography (hexane/ethyl acetate gradients) is critical to isolate the sulfonyl product .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane). Yield improvements (≥70%) are achieved by excluding moisture and using anhydrous solvents.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H NMR (DMSO-d6) shows distinct aromatic protons (δ 7.4–8.2 ppm for phenyl) and methylsulfonyl singlet (δ 3.2–3.4 ppm). ¹³C NMR confirms the sulfonyl group (δ ~43 ppm for CH3SO2) .

- Mass Spectrometry : Exact mass (calc. 234.00205 Da) via HRMS (ESI+) validates molecular formula C11H10N2O2S .

- X-ray Crystallography : For absolute configuration, grow crystals in ethanol/water mixtures (slow evaporation) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles.

- Store at 2–8°C in airtight containers to prevent hydrolysis.

- Dispose of waste via licensed chemical disposal services; sulfonyl derivatives may react with reducing agents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The sulfonyl group’s electron-withdrawing nature increases electrophilicity at the pyrimidine C2 position, making it susceptible to attack by amines or thiols. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., pseudo-first-order rate constants).

Q. What strategies resolve contradictions in biological activity data for sulfonylpyrimidine derivatives?

- Case Study : If cytotoxicity assays (e.g., MTT) show variability, verify cell line authenticity (STR profiling), control DMSO concentrations (<0.1%), and use orthogonal assays (ATP luminescence). For enzyme inhibition studies, ensure substrate specificity (e.g., kinase vs. phosphatase targets) .

- Data Reconciliation : Meta-analysis of IC50 values across studies identifies outliers due to assay conditions (pH, temperature) .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Protocol :

- Administer orally (10–50 mg/kg) in rodent models. Collect plasma at intervals (0–24 hr) for LC-MS/MS analysis.

- Measure bioavailability (%F) and half-life (t1/2). Sulfonyl groups may enhance metabolic stability but reduce BBB penetration .

- Challenges : Address solubility issues via co-solvents (e.g., PEG-400) or nanoformulations.

Key Research Findings

- Structural Insights : X-ray data for analogs (e.g., methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate) reveal planar pyrimidine rings and sulfonyl group geometry critical for target binding .

- Biological Relevance : Methylsulfonyl groups enhance electrophilicity and stability, making the compound a candidate for kinase inhibitor development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。